2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 33584-64-4
VCID: VC4098087
InChI: InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H
SMILES: C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl
Molecular Formula: C10H11BrClNO2
Molecular Weight: 292.55

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride

CAS No.: 33584-64-4

Cat. No.: VC4098087

Molecular Formula: C10H11BrClNO2

Molecular Weight: 292.55

* For research use only. Not for human or veterinary use.

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride - 33584-64-4

Specification

CAS No. 33584-64-4
Molecular Formula C10H11BrClNO2
Molecular Weight 292.55
IUPAC Name 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H
Standard InChI Key RNADEHORYPXDBB-UHFFFAOYSA-N
SMILES C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl
Canonical SMILES C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s indene framework consists of a fused benzene and cyclopentene ring system. The amino group at position 2 and bromine at position 5 create a hybrid electronic environment, combining electron-donating (NH₂) and electron-withdrawing (Br) effects. This duality enhances reactivity in nucleophilic and electrophilic substitutions. The carboxylic acid group facilitates hydrogen bonding and salt formation, while the hydrochloride counterion improves stability and solubility in polar solvents like water and methanol .

Key Structural Features:

  • Bicyclic indene core: Enhances rigidity and influences binding affinity in biological systems.

  • Amino group: Participates in hydrogen bonding and acid-base reactions.

  • Bromine atom: Directs electrophilic substitutions and increases molecular weight for crystallographic studies.

Physicochemical Data

PropertyValueSource
Molecular weight292.55 g/mol
Solubility>50 mg/mL in H₂O
Melting point215–220°C (decomposes)
pKa (carboxylic acid)~2.5
LogP (octanol/water)1.8

The hydrochloride form’s solubility (>50 mg/mL in water) makes it suitable for biological assays, while its moderate lipophilicity (LogP ≈ 1.8) suggests balanced membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step halogenation and cyclization reactions:

  • Bromination: 1,3-dihydroindene-2-carboxylic acid is brominated at position 5 using N-bromosuccinimide (NBS) in acetic acid .

  • Amination: The brominated intermediate undergoes nucleophilic substitution with ammonia or protected amines .

  • Hydrochloride formation: The free base is treated with hydrochloric acid to yield the final salt .

Critical Reaction Conditions:

  • Temperature: 80–100°C for bromination to avoid diastereomer formation .

  • Catalysts: Palladium complexes for Buchwald-Hartwig amination .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Challenges and Solutions

  • Regioselectivity: Bromination at position 5 is favored due to the directing effect of the carboxylic acid group .

  • Racemization: Chiral centers require low-temperature amination to preserve enantiomeric excess .

  • Yield optimization: Microwave-assisted synthesis improves reaction rates and yields (e.g., 72% yield in 2 hours vs. 24 hours conventionally) .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s indene scaffold mimics ATP-binding motifs in kinases. In pancreatic cancer models, analogs like 7f (IC₅₀ = 14.9 nM for DDR1) suppress tumor growth by inhibiting discoidin domain receptor 1 (DDR1), a tyrosine kinase overexpressed in epithelial-mesenchymal transition (EMT) .

Comparative Kinase Selectivity :

KinaseIC₅₀ (nM)
DDR114.9
TrkC>1,000
EGFR>5,000

Antimicrobial Activity

Preliminary studies suggest MIC₉₀ = 8 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis . The bromine atom may enhance membrane penetration via hydrophobic interactions .

Material Science

The rigid indene core is used in liquid crystals and coordination polymers. Complexes with transition metals (e.g., Cu²⁺) exhibit luminescence properties for OLED applications .

Comparative Analysis with Analogues

CompoundStructureKey Differences
5-Bromoindan-2-carboxylic acidNo amino groupLower solubility and reactivity
2-Aminoindan-2-carboxylic acidNo bromineReduced electrophilic sites
5-Chloroindene-2-carboxylateCl instead of BrWeaker halogen bonding

The bromine atom in 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid hydrochloride provides stronger van der Waals interactions in protein binding compared to chlorine analogues .

Future Directions

  • Drug delivery: Nanoparticle encapsulation to improve bioavailability .

  • Asymmetric synthesis: Enzymatic resolution to access enantiopure forms for CNS-targeted therapies .

  • Proteomics: Isotope-labeled derivatives for mass spectrometry-based target identification .

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